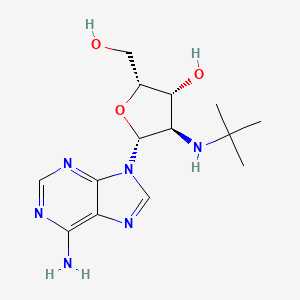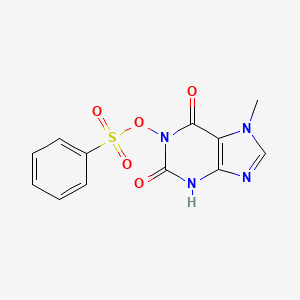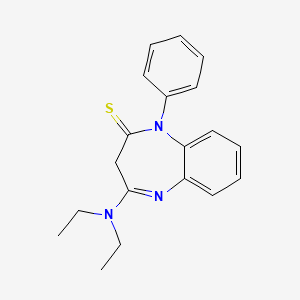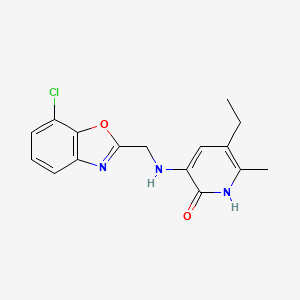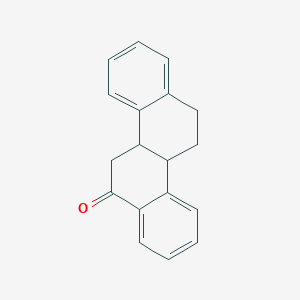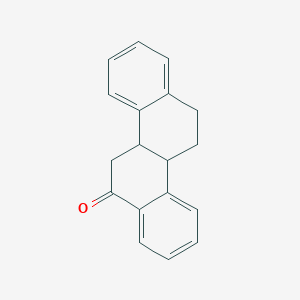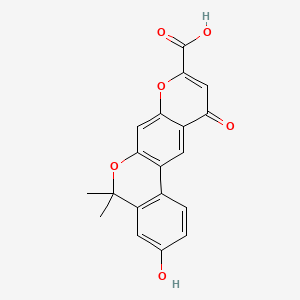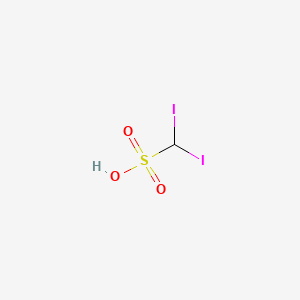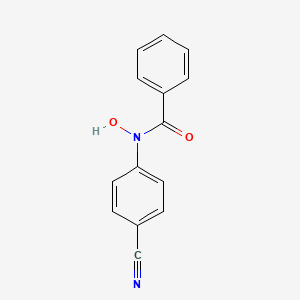
N-(4-Cyanophenyl)-N-hydroxybenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-Cyanophenyl)-N-hydroxybenzamide is an organic compound that features a benzamide core substituted with a hydroxy group and a cyanophenyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of N-(4-Cyanophenyl)-N-hydroxybenzamide typically involves the reaction of 4-cyanophenylamine with benzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
4-Cyanophenylamine+Benzoyl chloride→this compound
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Análisis De Reacciones Químicas
Types of Reactions: N-(4-Cyanophenyl)-N-hydroxybenzamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The cyanophenyl group can be reduced to form amines.
Substitution: The benzamide core can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Electrophiles such as alkyl halides and acyl chlorides can be used under basic or acidic conditions.
Major Products Formed:
Oxidation: Formation of benzoyl cyanophenyl ketone.
Reduction: Formation of N-(4-aminophenyl)-N-hydroxybenzamide.
Substitution: Formation of various substituted benzamides depending on the electrophile used.
Aplicaciones Científicas De Investigación
N-(4-Cyanophenyl)-N-hydroxybenzamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical sensors.
Mecanismo De Acción
The mechanism of action of N-(4-Cyanophenyl)-N-hydroxybenzamide involves its interaction with specific molecular targets. The hydroxy group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. The cyanophenyl group can interact with hydrophobic pockets, enhancing the binding affinity and specificity. These interactions can modulate various biochemical pathways, leading to the observed biological effects.
Comparación Con Compuestos Similares
- N-(4-Cyanophenyl)thiourea
- N-(4-Nitrobenzoyl)-N-(4-cyanophenyl)thiourea
- 5’-(4-Cyanophenyl)-2,2’-bifuran-5-carbonitrile
Comparison: N-(4-Cyanophenyl)-N-hydroxybenzamide is unique due to the presence of both a hydroxy group and a cyanophenyl group, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different binding affinities and specificities towards molecular targets, making it a valuable compound for various applications.
Propiedades
Número CAS |
34749-71-8 |
|---|---|
Fórmula molecular |
C14H10N2O2 |
Peso molecular |
238.24 g/mol |
Nombre IUPAC |
N-(4-cyanophenyl)-N-hydroxybenzamide |
InChI |
InChI=1S/C14H10N2O2/c15-10-11-6-8-13(9-7-11)16(18)14(17)12-4-2-1-3-5-12/h1-9,18H |
Clave InChI |
PMGIURDXCQSFOV-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C(=O)N(C2=CC=C(C=C2)C#N)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


